

Pqr620 in Mouse Xenograft Models: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Pqr620

Cat. No.: B15542124

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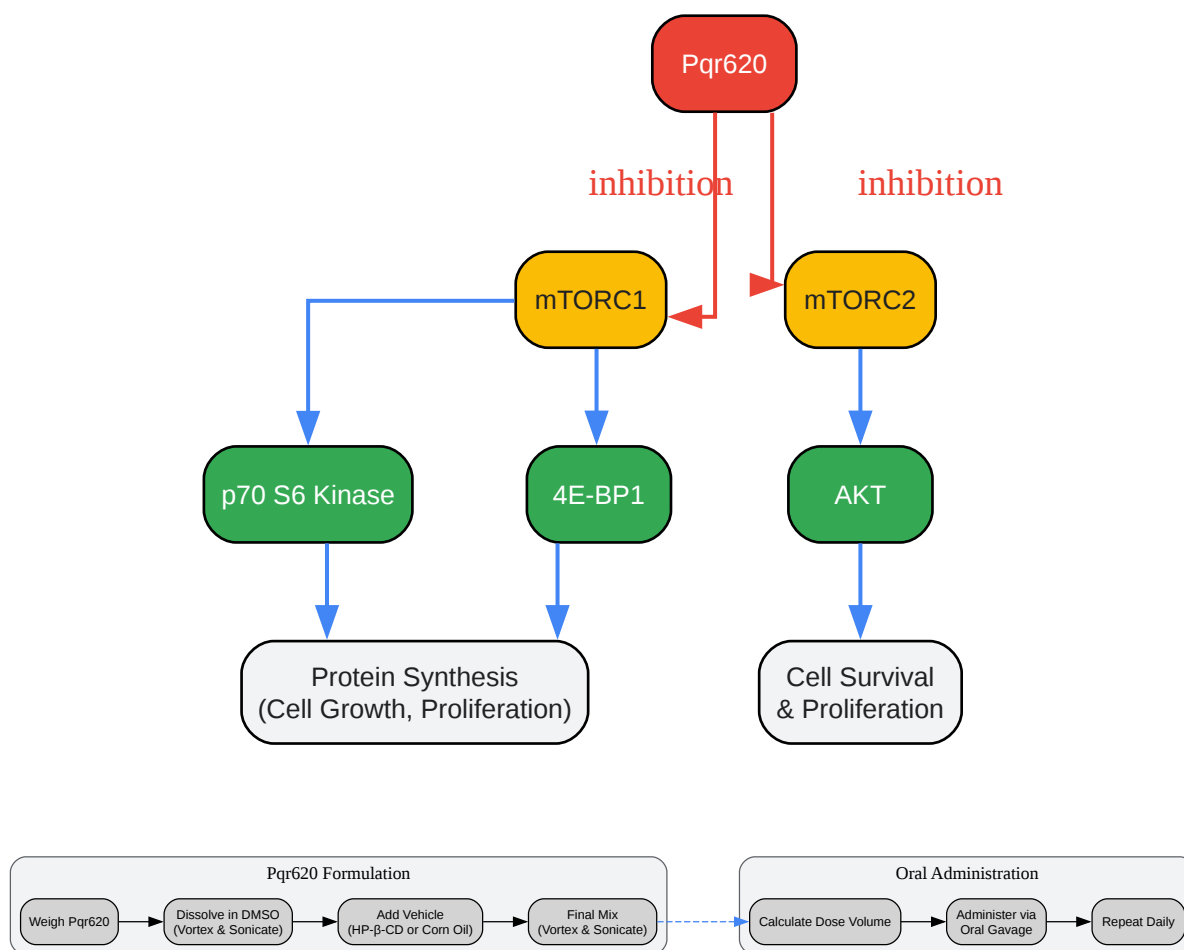
These application notes provide a comprehensive overview of the dosage and administration of **Pqr620**, a potent and selective dual mTORC1/2 inhibitor, in various mouse xenograft models. The included protocols are based on preclinical studies demonstrating its anti-tumor efficacy.

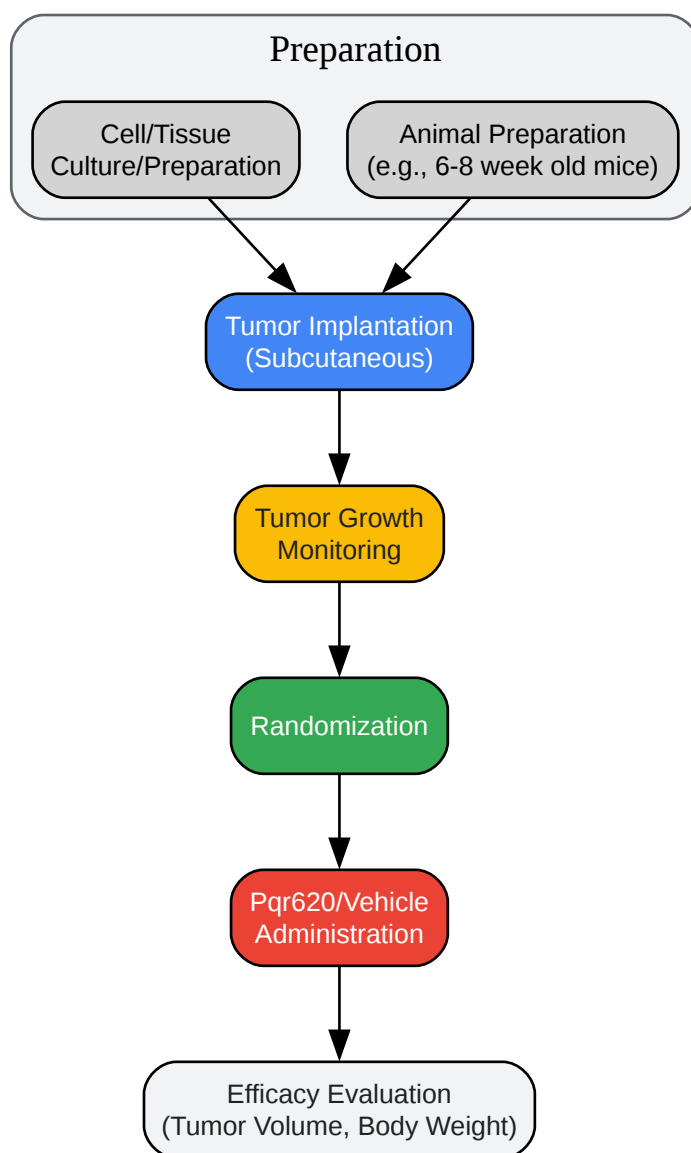
Introduction to Pqr620

Pqr620 is an orally bioavailable small molecule inhibitor that targets the kinase activity of both mTORC1 and mTORC2 complexes.^[1] This dual inhibition leads to a more complete blockade of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and promotes cell growth, proliferation, and survival.^{[1][2]} Preclinical studies have shown the anti-tumor effects of **Pqr620** in various cancer types, making it a promising candidate for further development.^{[1][3]}

Pqr620 Signaling Pathway

Pqr620 exerts its anti-cancer effects by inhibiting the mTOR kinase, a central regulator of cell growth and metabolism. By blocking both mTORC1 and mTORC2, **Pqr620** disrupts downstream signaling pathways that are critical for tumor progression.





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References

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